

N-(4-Hydroxyphenyl)propanamide computational studies validation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

Cat. No.: S582046

[Get Quote](#)

Reference Computational Workflows

Although your specific compound is not studied, the methodologies from research on similar molecules provide a robust template. The table below summarizes the key computational techniques you can apply to **N-(4-Hydroxyphenyl)propanamide**.

Study Aspect	Commonly Used Methods & Software	Key Parameters/Analyses
Molecular Geometry & Electronic Structure	Density Functional Theory (DFT) with B3LYP functional and basis sets (e.g., 6-311++G(d,p)) [1]. Software: Gaussian, GaussView [1].	Optimized geometry, bond lengths/angles, HOMO-LUMO energies (band gap), Molecular Electrostatic Potential (MEP), Fukui functions, Natural Bond Orbital (NBO) analysis [1].
Spectroscopic Validation	Computational NMR/IR/Raman shifts (compared to experimental data) [1].	Chemical shifts ($^2\text{H/C}$ NMR), vibrational wavenumbers (FT-IR, FT-Raman), UV-Vis absorption spectra [1].
Molecular Docking	Docking software (AutoDock Vina, CB-DOCK2) [3] [4] [5].	Binding affinity (kcal/mol), identification of interacting amino acids, types of bonds

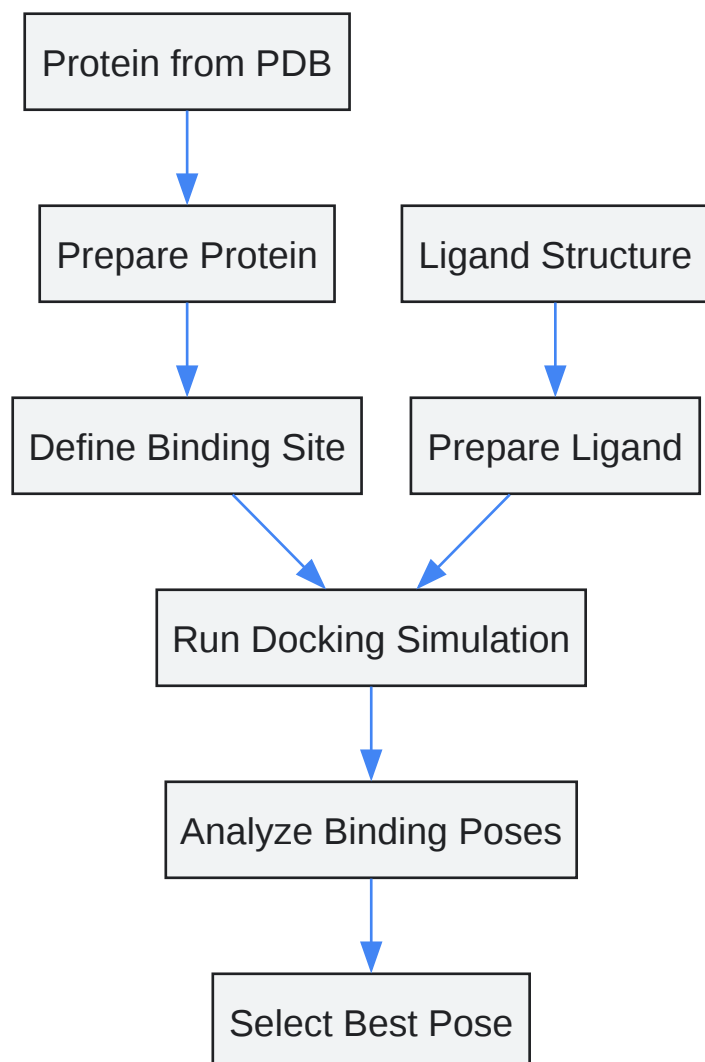
Study Aspect	Commonly Used Methods & Software	Key Parameters/Analyses
	Protein structure from PDB [2] [1].	(hydrogen, hydrophobic, pi-pi stacking) [2] [4] [5].
Molecular Dynamics (MD) & Binding Stability	MD Simulation software (GROMACS) [3]. Parameters: CHARMM force fields, TIP3P water model [3].	Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), protein-ligand interaction stability over time (e.g., 50-500 ns simulations) [2] [3] [5].
Pharmacokinetics & Toxicity (ADMET)	<i>In silico</i> prediction tools (e.g., Molinspiration, SwissADME) [4] [6] [5].	Lipinski's Rule of Five, Topological Polar Surface Area (TPSA), log P, drug-likeness, bioavailability, potential toxicity risks [4] [6] [5].

Detailed Experimental Protocols

Here are detailed methodologies for key computational experiments, based on the protocols found in the literature.

- **Molecular Docking Protocol:** This process is used to predict how a small molecule (like a drug candidate) binds to a biological target.
 - **Protein Preparation:** Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges [3] [5].
 - **Ligand Preparation:** Draw the 3D structure of **N-(4-Hydroxyphenyl)propanamide** and optimize its geometry using energy minimization methods [1].
 - **Grid Box Definition:** Identify the binding site on the protein and define a grid box that encompasses this region to focus the docking calculations [3].
 - **Docking Execution:** Perform the docking simulation using software like AutoDock Vina. The software generates multiple binding poses, which are different orientations and conformations of the ligand in the binding site [3] [5].
 - **Pose Analysis & Visualization:** Analyze the output poses based on their binding affinity (reported in kcal/mol). Select the best pose by examining the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key amino acids in the binding pocket [4] [5].

The workflow for this protocol can be visualized as follows:

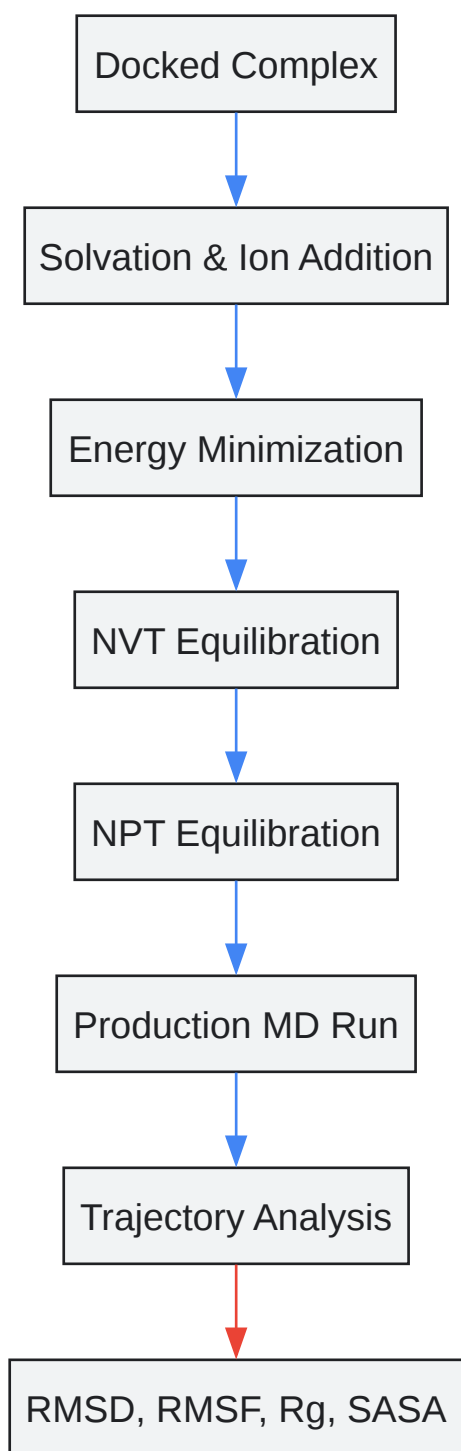


[Click to download full resolution via product page](#)

- **Molecular Dynamics (MD) Simulation Protocol:** This protocol assesses the stability of the protein-ligand complex under conditions that mimic a biological environment.
 - **System Setup:** Place the protein-ligand complex from the best docking pose into a simulation box. Solvate the complex with water molecules (e.g., using the TIP3P model) and add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge [3].
 - **Energy Minimization:** Run an energy minimization step (e.g., using the steepest descent algorithm) to remove any bad atomic contacts or steric clashes that arose during system setup [3].
 - **Equilibration:** Perform two short equilibration runs:
 - **NVT Ensemble:** Hold the Number of particles, Volume, and Temperature constant to stabilize the system temperature (e.g., 310 K).

- **NPT Ensemble:** Hold the Number of particles, Pressure, and Temperature constant to stabilize the system density and pressure [3].
- **Production MD Run:** Execute the final, long MD simulation (typically 50 ns to 500 ns or more). During this phase, the positions of atoms are saved at regular intervals to create a "trajectory" for analysis [2] [3].
- **Trajectory Analysis:** Analyze the saved trajectory to calculate key stability metrics:
 - **RMSD:** Measures the average change in displacement of atoms, indicating the overall stability of the complex.
 - **RMSF:** Measures the flexibility of specific regions of the protein (e.g., binding site loops).
 - **Rg:** Measures the compactness of the protein structure.
 - **SASA:** Measures the surface area of the protein accessible to the solvent [3] [5].

The workflow for this protocol can be visualized as follows:



[Click to download full resolution via product page](#)

How to Proceed

Given the lack of direct data, I suggest the following path forward:

- **Benchmark Your Methods:** Start by applying the above protocols to a well-studied compound with a similar structure, such as **acetaminophen (N-(4-hydroxyphenyl)acetamide)** [7]. If your computational results align with established experimental data for this compound, it validates your workflow for analyzing **N-(4-Hydroxyphenyl)propanamide**.
- **Generate New Insights:** Once your methods are benchmarked, you can confidently perform the first comprehensive computational validation of **N-(4-Hydroxyphenyl)propanamide**, generating novel data on its electronic structure, potential biological targets, and stability.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Spectroscopic, quantum computational and molecular ... [sciencedirect.com]
2. Computational Study of Pathogenic Variants in ... [pmc.ncbi.nlm.nih.gov]
3. Targeting SLC4A4: A Novel Approach in Colorectal Cancer ... [pmc.ncbi.nlm.nih.gov]
4. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors ... [pmc.ncbi.nlm.nih.gov]
5. Combining docking, molecular dynamics simulations, AD ... [pmc.ncbi.nlm.nih.gov]
6. SYNTHESIS AND EVALUATION OF NOVEL α -CYANO-N- ... [ijpsr.com]
7. Solubility Characteristics of Acetaminophen and ... [mdpi.com]

To cite this document: Smolecule. [N-(4-Hydroxyphenyl)propanamide computational studies validation]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b582046#n-4-hydroxyphenyl-propanamide-computational-studies-validation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com